N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-11-5-6-12(17-7-3-9-22(17,19)20)10-13(11)16-15(18)14-4-2-8-21-14/h2,4-6,8,10H,3,7,9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFRMORPSPPDAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)furan-2-carboxamide typically involves multiple steps:
Formation of the Isothiazolidinyl Moiety: This step involves the reaction of a suitable precursor with sulfur dioxide to introduce the dioxidoisothiazolidinyl group.
Attachment of the Furan Ring: The furan-2-carboxamide is synthesized separately and then coupled with the isothiazolidinyl intermediate through a condensation reaction.
Final Coupling: The final step involves the coupling of the furan-2-carboxamide with the 2-methylphenyl group under specific conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the dioxidoisothiazolidinyl moiety.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) or other transition metal catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)furan-2-carboxamide exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Critical Analysis
- Structural Advantages : The target compound’s sulfone-modified isothiazolidine may offer enhanced metabolic stability over thiazolidine or oxadiazole analogs.
- Limitations : Lack of explicit pharmacological data for the target compound hinders direct bioactivity comparisons.
- Synthesis Complexity : The naphthofuran derivatives require multi-step nitro-functionalization, whereas furan-oxadiazole synthesis is relatively streamlined .
Biological Activity
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)furan-2-carboxamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings regarding its activity against various cellular targets.
Chemical Structure and Synthesis
The compound features a dioxidoisothiazolidinyl moiety linked to a furan-2-carboxamide, which contributes to its unique properties. The synthesis typically involves multiple steps:
- Formation of the Dioxidoisothiazolidinyl Group : This is achieved through the reaction of a precursor with sulfur dioxide and an oxidizing agent.
- Attachment of the Furan Core : This is accomplished via amide coupling reactions using reagents like carbodiimides.
- Methylation Reactions : To introduce methyl groups, reagents such as methyl iodide are used.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly cyclin-dependent kinase 2 (CDK2) . By inhibiting CDK2, the compound disrupts cell cycle progression, which can lead to reduced cell proliferation and potential anti-cancer effects.
Antitumor Activity
Recent studies have evaluated the antitumor efficacy of this compound through various in vitro assays. The following table summarizes the findings from key studies:
These results indicate that while the compound exhibits potent antitumor activity against specific cancer cell lines, it also demonstrates some cytotoxic effects on normal fibroblast cells, suggesting a need for further optimization to enhance selectivity.
Mechanistic Studies
The interaction with CDK2 suggests that this compound may also affect other signaling pathways associated with cell growth and apoptosis. Inhibition studies have shown that this compound can modulate various downstream effects related to tumor growth inhibition.
Case Studies
Several case studies have investigated the compound's role in cancer treatment:
- Study on Lung Cancer Cell Lines :
- Cytotoxicity Assessment :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)furan-2-carboxamide, and how can reaction conditions be standardized?
- Methodology : Multi-step synthesis typically involves coupling furan-2-carboxylic acid derivatives with substituted phenylamines. Key steps include:
- Step 1 : Formation of the 1,1-dioxidoisothiazolidine ring via oxidation of thiol intermediates under controlled conditions (e.g., H₂O₂ in acetic acid) .
- Step 2 : Amide bond formation using coupling agents like EDCI/HOBt in anhydrous DMF at 0–5°C to minimize side reactions .
- Optimization : Reaction yields (>75%) depend on solvent polarity (DMF > DCM) and stoichiometric ratios (1:1.2 for amine:acid). Purity is verified via HPLC (>98%) and NMR (δ 7.2–8.1 ppm for aromatic protons) .
Q. How can structural ambiguities in intermediates be resolved during synthesis?
- Methodology : Use tandem analytical techniques:
- HRMS for exact mass confirmation (e.g., [M+H]⁺ = 373.1124 for C₁₆H₁₇N₂O₄S).
- 2D-NMR (¹H-¹³C HSQC, HMBC) to assign substituent positions on the phenyl ring and confirm isothiazolidine dioxide geometry .
- X-ray crystallography for absolute configuration determination in crystalline intermediates .
Q. What are the standard protocols for evaluating the compound’s solubility and stability in biological assays?
- Methodology :
- Solubility : Test in DMSO (stock solution) followed by dilution in PBS (pH 7.4). Use dynamic light scattering (DLS) to detect aggregation.
- Stability : Incubate at 37°C for 24–72 hours and monitor degradation via LC-MS. Adjust buffers (e.g., 0.1% Tween-20) to enhance stability .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be reconciled?
- Case Example : Discrepancies in IC₅₀ values (e.g., 2 μM vs. 20 μM in kinase inhibition assays) may arise from:
- Purity variances : Impurities >5% (e.g., unreacted furan intermediates) skew dose-response curves .
- Assay conditions : Differences in ATP concentrations (1 mM vs. 10 mM) or cell lines (HEK293 vs. HeLa) .
- Resolution : Standardize protocols using NCI-60 cell panels and orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) .
Q. What computational strategies are effective for predicting the compound’s mechanism of action?
- Methodology :
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., CDK2, PDB: 1H1S). Key residues: Lys89, Asp145 .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å).
- SAR analysis : Compare with analogs (e.g., methyl vs. methoxy substituents) to identify critical pharmacophores .
Q. How can metabolic instability due to the furan ring be addressed in derivative design?
- Approach :
- Bioisosteric replacement : Substitute furan with thiophene or oxadiazole to reduce CYP450-mediated oxidation .
- Prodrug strategies : Introduce acetyl-protected amines or ester moieties to enhance plasma half-life .
- Metabolite ID : Use hepatocyte incubation + LC-QTOF to identify reactive epoxide intermediates .
Q. What experimental designs are recommended for resolving off-target effects in phenotypic screens?
- Methodology :
- Chemoproteomics : Employ affinity-based probes (e.g., alkyne-tagged analogs) for pull-down assays + SILAC-based quantification .
- CRISPR-Cas9 : Knock out putative targets (e.g., MAPK14) and assess rescue of phenotype .
- Selectivity profiling : Test against panels of 468 kinases (Eurofins) to calculate Gini scores (<0.2 indicates high selectivity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
